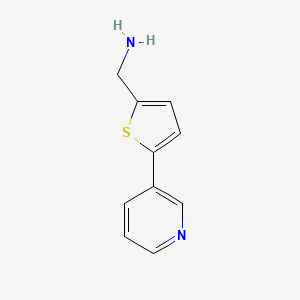

(5-Pyrid-3-ylthién-2-yl)méthylamine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Compound 38a has several scientific research applications, including:

Pharmacology: As a potent inhibitor of CYP2A6, compound 38a is used in studies related to drug metabolism and interactions.

Medicinal Chemistry: Compound 38a is studied for its potential therapeutic applications, particularly in the treatment of nicotine addiction and lung cancer.

Biology: In biological research, compound 38a is used to study the effects of CYP2A6 inhibition on cellular processes and pathways.

Industry: In the industrial sector, compound 38a is used in the development of new chemical processes and products.

Mécanisme D'action

Target of Action

The primary target of (5-Pyrid-3-ylthien-2-YL)methylamine is Cytochrome P450 2A6 . Cytochrome P450 2A6 is an enzyme that plays a crucial role in the metabolism of drugs and other xenobiotics .

Mode of Action

It is known to interact with cytochrome p450 2a6 . The interaction between the compound and its target may result in changes to the metabolic activity of the enzyme .

Biochemical Pathways

Given its interaction with cytochrome p450 2a6, it is likely to influence pathways related to drug metabolism .

Result of Action

Given its interaction with Cytochrome P450 2A6, it may influence the metabolism of certain drugs and other substances .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (5-Pyrid-3-ylthien-2-YL)methylamine. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . It is also recommended to use it only outdoors or in a well-ventilated area .

Analyse Biochimique

Biochemical Properties

(5-Pyrid-3-ylthien-2-YL)methylamine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

The effects of (5-Pyrid-3-ylthien-2-YL)methylamine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of pyruvate dehydrogenase, a key enzyme in cellular metabolism . This modulation can lead to changes in the tricarboxylic acid (TCA) cycle, impacting energy production and overall cellular function.

Molecular Mechanism

At the molecular level, (5-Pyrid-3-ylthien-2-YL)methylamine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, its interaction with cytochrome P450 enzymes involves binding to the heme moiety, which can lead to either inhibition or activation of the enzyme’s activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5-Pyrid-3-ylthien-2-YL)methylamine can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, it has been observed that the compound can degrade over time, leading to a decrease in its efficacy . Long-term studies in vitro and in vivo have also indicated that prolonged exposure to (5-Pyrid-3-ylthien-2-YL)methylamine can lead to changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of (5-Pyrid-3-ylthien-2-YL)methylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects. For instance, studies have shown that high doses of (5-Pyrid-3-ylthien-2-YL)methylamine can cause significant changes in liver enzyme activity, indicating potential hepatotoxicity .

Metabolic Pathways

(5-Pyrid-3-ylthien-2-YL)methylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For example, it has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall efficacy and toxicity.

Transport and Distribution

The transport and distribution of (5-Pyrid-3-ylthien-2-YL)methylamine within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been observed that the compound can be transported across cell membranes by specific transporters, influencing its localization and accumulation within cells . This transport can affect the compound’s overall activity and function.

Subcellular Localization

The subcellular localization of (5-Pyrid-3-ylthien-2-YL)methylamine is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it has been shown to localize to the mitochondria, where it can influence mitochondrial function and energy production .

Méthodes De Préparation

La synthèse du composé 38a implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. La voie de synthèse comprend généralement les étapes suivantes :

Formation du cycle thiophène : Le cycle thiophène est synthétisé par une série de réactions impliquant la cyclisation de précurseurs appropriés.

Introduction du cycle pyridine : Le cycle pyridine est introduit par une réaction de couplage avec le cycle thiophène.

Formation du groupe méthanamine :

Les conditions réactionnelles pour ces étapes impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de conditions spécifiques de température et de pression pour garantir un rendement élevé et une pureté du produit final .

Analyse Des Réactions Chimiques

Le composé 38a subit différents types de réactions chimiques, notamment :

Oxydation : Le composé 38a peut subir des réactions d'oxydation, généralement en présence d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution impliquent le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des réactifs tels que des halogènes ou des nucléophiles.

Les réactifs et conditions courants utilisés dans ces réactions comprennent les solvants organiques, les catalyseurs et des conditions spécifiques de température et de pression. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

4. Applications de la recherche scientifique

Le composé 38a a plusieurs applications dans la recherche scientifique, notamment :

Pharmacologie : En tant qu'inhibiteur puissant du CYP2A6, le composé 38a est utilisé dans les études relatives au métabolisme des médicaments et aux interactions.

Chimie médicinale : Le composé 38a est étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement de la dépendance à la nicotine et du cancer du poumon.

Biologie : En recherche biologique, le composé 38a est utilisé pour étudier les effets de l'inhibition du CYP2A6 sur les processus et les voies cellulaires.

Industrie : Dans le secteur industriel, le composé 38a est utilisé dans le développement de nouveaux procédés et produits chimiques.

5. Mécanisme d'action

Le mécanisme d'action du composé 38a implique l'inhibition de l'enzyme CYP2A6. Le CYP2A6 est un membre de la famille des enzymes du cytochrome P450, qui sont impliquées dans le métabolisme de divers composés endogènes et exogènes. Le composé 38a se lie au site actif du CYP2A6, empêchant l'enzyme de catalyser ses réactions normales. Cette inhibition entraîne une diminution du métabolisme des substrats spécifiques au CYP2A6, tels que la nicotine .

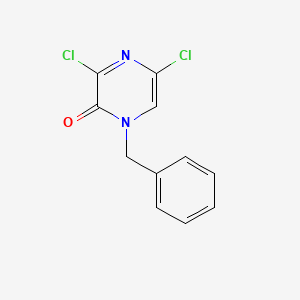

Comparaison Avec Des Composés Similaires

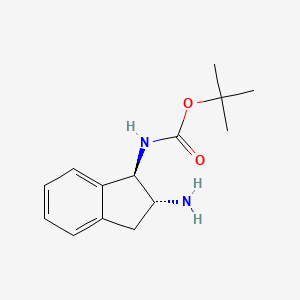

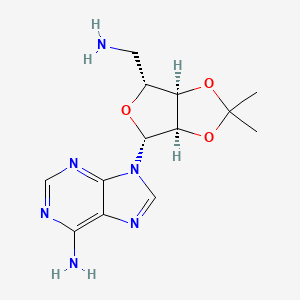

Le composé 38a est structurellement apparenté à la nicotine et à d'autres inhibiteurs du CYP2A6. Certains composés similaires comprennent :

Composé 38b : Un autre inhibiteur du CYP2A6, avec une structure et un mécanisme d'action similaires.

Nicotine : Un alcaloïde naturel qui est métabolisé par le CYP2A6. Le composé 38a est conçu pour inhiber le métabolisme de la nicotine.

Coumarine : Un substrat du CYP2A6, souvent utilisé dans les études pour évaluer les effets inhibiteurs de composés comme le 38a.

L'unicité du composé 38a réside dans son inhibition puissante et sélective du CYP2A6, ce qui en fait un outil précieux à la fois pour la recherche et les applications thérapeutiques .

Propriétés

IUPAC Name |

(5-pyridin-3-ylthiophen-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c11-6-9-3-4-10(13-9)8-2-1-5-12-7-8/h1-5,7H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLIGYPHPBLDDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(S2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458692 | |

| Record name | (5-PYRID-3-YLTHIEN-2-YL)METHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837376-47-3 | |

| Record name | (5-PYRID-3-YLTHIEN-2-YL)METHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1280300.png)